Benzene, (cyclopropylsulfinyl)-
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Overview
Description
(cyclopropylsulfinyl)benzene is an organic compound with the molecular formula C9H10OS It consists of a benzene ring substituted with a cyclopropylsulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (cyclopropylsulfinyl)benzene typically involves the reaction of cyclopropylsulfinyl chloride with benzene in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclopropylsulfinyl chloride+BenzeneNaOH(cyclopropylsulfinyl)benzene+HCl
Industrial Production Methods
While specific industrial production methods for (cyclopropylsulfinyl)benzene are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(cyclopropylsulfinyl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide group using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination, sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: (cyclopropylsulfonyl)benzene.
Reduction: (cyclopropylthio)benzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(cyclopropylsulfinyl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (cyclopropylsulfinyl)benzene involves its interaction with various molecular targets The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules
Comparison with Similar Compounds
Similar Compounds
Cyclopropylbenzene: Lacks the sulfinyl group, making it less reactive in redox reactions.
Phenylsulfinylmethane: Contains a sulfinyl group attached to a methane rather than a cyclopropyl group, leading to different steric and electronic properties.
Cyclopropylsulfonylbenzene: The sulfinyl group is oxidized to a sulfone, altering its chemical reactivity.
Uniqueness
(cyclopropylsulfinyl)benzene is unique due to the presence of both a cyclopropyl group and a sulfinyl group attached to a benzene ring. This combination imparts distinct steric and electronic properties, making it a valuable compound for various chemical transformations and applications.
Properties
CAS No. |
50337-59-2 |
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Molecular Formula |
C9H10OS |
Molecular Weight |
166.24 g/mol |
IUPAC Name |
cyclopropylsulfinylbenzene |
InChI |
InChI=1S/C9H10OS/c10-11(9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
UCXWXPWJUXXCPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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